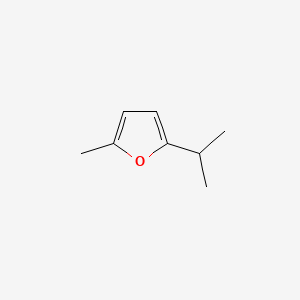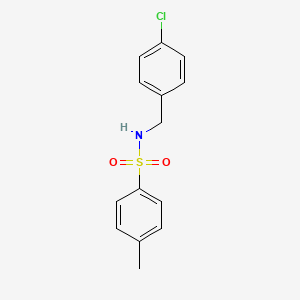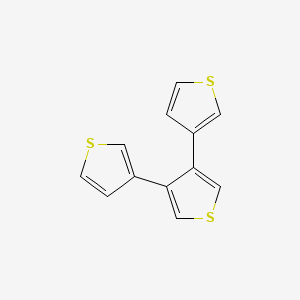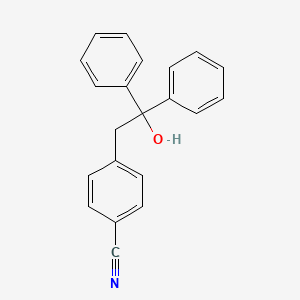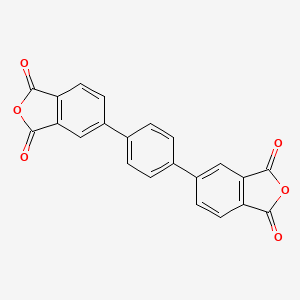
1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis-
Descripción general
Descripción
1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- is a heterocyclic compound known for its unique structure and potential applications in various scientific fields. It is also referred to as 1,3-Dioxo-5,5’-(1,4-phenylene)bis-benzofuran-2-one. This compound is a white, crystalline solid with a melting point of 179-180°C. Its molecular formula is C22H10O6, and it has a molecular weight of 370.3 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with terephthalic acid under specific conditions. The reaction typically requires a solvent such as acetic anhydride and a catalyst like sulfuric acid. The mixture is heated to a temperature range of 150-200°C for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- has a wide range of applications in scientific research:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, including polyimides and polymacrocycles.
Materials Science: The compound’s unique structure makes it valuable in the development of high-performance materials.
Drug Discovery: Derivatives of this compound have shown promising antimicrobial and antimalarial activities.
Catalysis: It serves as a building block for synthesizing functional materials used in catalysis.
Mecanismo De Acción
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials properties. For instance, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxo-5,5’-(1,4-phenylene)bis-benzofuran-2-one: A closely related compound with similar chemical properties.
5,5’-[1,4-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione): Another similar compound used in polymer synthesis and materials science.
Uniqueness
1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- stands out due to its versatility in various applications, including polymer synthesis, drug discovery, and catalysis. Its unique structure enables it to form stable complexes and participate in diverse chemical reactions, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
5-[4-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O6/c23-19-15-7-5-13(9-17(15)21(25)27-19)11-1-2-12(4-3-11)14-6-8-16-18(10-14)22(26)28-20(16)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCKIFUUJXNFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555010 | |
| Record name | 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106070-55-7 | |
| Record name | 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




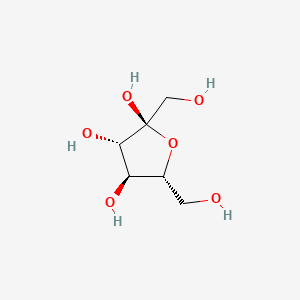
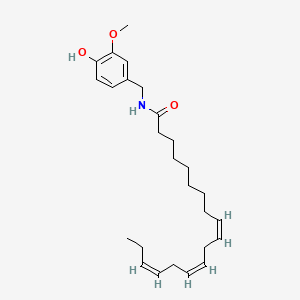
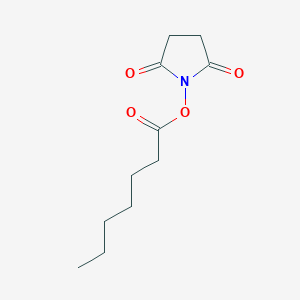
![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)
![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3045323.png)
![N-[4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B3045325.png)
